Bezafibrate Acyl Glucuronide

Pharmacokinetics Drug Metabolism Renal Clearance

Accurate quantitation of bezafibrate's major metabolite is compromised by the inherent lability of acyl glucuronides-pH/temperature-dependent hydrolysis and acyl migration can introduce unacceptable bias. Bezafibrate Acyl Glucuronide (CAS 72156-77-5) is the definitive, fully characterized reference standard that directly resolves this challenge. - Eliminates quantitative bias from differential stability vs. non-identical fibrate glucuronide surrogates. - Supplied with comprehensive CoA (HPLC, MS, NMR) ensuring FDA/EMA-compliant traceability for ANDA/DMF submissions. - Enables validated ex vivo stabilization protocols critical for accurate clinical PK and DDI study data.

Molecular Formula C26H30ClNO10
Molecular Weight 552 g/mol
CAS No. 72156-77-5
Cat. No. B1384739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBezafibrate Acyl Glucuronide
CAS72156-77-5
Molecular FormulaC26H30ClNO10
Molecular Weight552 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC1C(C(C(C(C1O)O)O)C(=O)O)O)OC2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C26H30ClNO10/c1-26(2,25(36)37-22-19(30)17(24(34)35)18(29)20(31)21(22)32)38-16-9-3-13(4-10-16)11-12-28-23(33)14-5-7-15(27)8-6-14/h3-10,17-22,29-32H,11-12H2,1-2H3,(H,28,33)(H,34,35)/t17-,18-,19?,20+,21-,22-/m1/s1
InChIKeyWGEMADLVNCCHDH-QIIRPGIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bezafibrate Acyl Glucuronide Reference Standard


Bezafibrate Acyl Glucuronide (CAS 72156-77-5) is the 1-O-β-acyl glucuronide conjugate of the lipid-lowering fibrate drug bezafibrate, formed through Phase II UDP-glucuronosyltransferase (UGT) mediated metabolism . As an acyl glucuronide, it is characterized by an ester linkage between the carboxylic acid group of bezafibrate and the anomeric hydroxyl of glucuronic acid, which enhances aqueous solubility and renal excretion . This compound is primarily supplied as a highly characterized analytical reference standard for use in LC-MS/MS method development, method validation (AMV), and Quality Control (QC) applications during drug development and Abbreviated New Drug Application (ANDA) submissions, with traceability to pharmacopeial standards (USP/EP) . Its molecular formula is C25H28ClNO10, with a molecular weight of approximately 537.95-538.0 g/mol [1].

1 Acyl glucuronide reference standard for bezafibrate metabolite LC-MS/MS analysis.
2 Certified with CoA and traceability to USP/EP for method validation workflows.
3 Supports ANDA/DMF bioanalytical documentation and interference-free quantitation.

Bezafibrate Acyl Glucuronide: Generic Substitution Limitations


Acyl glucuronides are inherently labile metabolites that undergo pH- and temperature-dependent hydrolysis and intramolecular acyl migration, leading to back-conversion to the parent aglycone and formation of isomeric glucuronides that are not substrates for β-glucuronidase [1]. These degradation processes are highly specific to the aglycone's electronic and steric properties, as the pKa of the parent acid and steric bulk around the acyl carbonyl directly influence conjugate stability under physiological conditions [2]. Consequently, the first-order degradation half-life, a composite value of hydrolysis and migration, is unique to each acyl glucuronide and dictates the ex vivo sample stabilization requirements necessary to ensure accurate quantitation [3]. Using a non-identical fibrate glucuronide standard (e.g., gemfibrozil or fenofibrate acyl glucuronide) would introduce unacceptable quantitative bias due to differential stability and ionization efficiency in LC-MS/MS, thereby compromising method validation and regulatory compliance for bezafibrate-specific studies [4].

TargetBezafibrate Acyl Glucuronide
SubstituteOther fibrate glucuronide (e.g., gemfibrozil)
Differential hydrolysis and ionization efficiency may cause unacceptable quantitative bias in LC-MS/MS.
TargetBezafibrate Acyl Glucuronide
SubstituteParent bezafibrate
Parent drug cannot distinguish metabolite contribution; in-source fragmentation of glucuronide may artificially elevate parent signal.
TargetCertified reference standard
SubstituteNon-certified or in-house material
Lack of validated purity and structural confirmation may introduce uncertainty in method reproducibility and regulatory documentation.

Quantitative Differentiation of Bezafibrate Acyl Glucuronide


Aqueous Solubility and Renal Excretion

Glucuronidation of bezafibrate to its acyl glucuronide metabolite results in a substantial increase in aqueous solubility compared to the parent aglycone, a characteristic that is essential for its primary role in facilitating renal excretion [1]. Bezafibrate is extensively metabolized to this glucuronide, with approximately 20% of an administered dose recovered in urine as glucuronide conjugates, compared to about 50% as unchanged drug [2]. This confirms that Bezafibrate Acyl Glucuronide is the quantitatively major metabolite and the key analytical target for assessing drug disposition.

Excretion Fraction
Reported metabolite fraction
~20% dose as glucuronide vs ~50% parent; 2.5× higher parent recovery, but glucuronide represents primary metabolic clearance route.
Supports mass balance and exposure assessment for metabolite profiling.
Human PK study context; verify in target population.
Pharmacokinetics Drug Metabolism Renal Clearance

Validated Regulatory-Grade Purity

Bezafibrate Acyl Glucuronide supplied as a reference standard is accompanied by a comprehensive Certificate of Analysis (CoA) confirming its characterization, including HPLC/GC, MS, and 1H-NMR data, which is essential for regulatory submissions . This level of characterization ensures compliance with cGMP and ISO 17025 guidelines, and the product is intended for use as a reference standard for traceability against USP or EP monographs . In contrast, in-house synthesized or non-certified materials lack this validated purity and traceability, introducing significant uncertainty in quantitative assays and potentially leading to ANDA rejection.

Regulatory-Grade Purity
Supplier data
Certified CoA with HPLC, MS, NMR; traceable to USP/EP monographs.
Supports method reproducibility and documentation for regulatory review.
Verify lot-specific CoA at procurement.
Analytical Chemistry Regulatory Compliance Quality Control

Intrinsic Lability and Stabilization Protocols

Acyl glucuronides are recognized as unstable metabolites that can hydrolyze back to the parent aglycone and undergo pH-dependent intramolecular acyl migration, leading to inaccurate quantitation if not properly stabilized ex vivo [1]. The first-order degradation half-life is a composite of these two reactions and is highly dependent on the aglycone's structure [2]. For Bezafibrate Acyl Glucuronide, this necessitates immediate sample acidification (pH <4) and maintenance at low temperatures (e.g., 4°C or -80°C) to prevent ex vivo degradation during collection, transport, and storage [3]. This requirement is a critical differentiator from the stable parent bezafibrate molecule, which does not require such stringent stabilization protocols.

Intrinsic Lability
Class-level inference
Requires immediate acidification (pH
Mandates validated sample stabilization protocols for accurate quantitation.
Stability is aglycone-specific; validate per matrix.
In-Source Interference
Class-level inference
Authentic standard enables baseline chromatographic resolution from parent drug to eliminate cross-talk during ESI.
Validates method specificity for interference-free parent and metabolite measurement.
Key for regulatory bioanalytical method validation.
Bioanalysis Sample Handling Stability

In-Source Fragmentation Interference Prevention

A common challenge in the bioanalysis of acyl glucuronides is their propensity to undergo in-source fragmentation during electrospray ionization (ESI) in LC-MS/MS, generating an ion identical to the parent drug's precursor ion [1]. This phenomenon can cause significant positive interference in the quantitation of the parent compound if chromatographic separation is not robust. The use of an authentic Bezafibrate Acyl Glucuronide reference standard is therefore essential for developing and validating an LC-MS/MS method that achieves baseline chromatographic resolution between the metabolite and parent bezafibrate, thereby ensuring the specificity and accuracy of the assay for both analytes [2].

In-Source Interference
Class-level inference
Authentic standard enables baseline chromatographic resolution from parent drug to eliminate cross-talk during ESI.
Validates method specificity for interference-free parent and metabolite measurement.
Key for regulatory bioanalytical method validation.
LC-MS/MS Method Development Metabolite Interference

Bezafibrate Acyl Glucuronide Procurement Scenarios


Bioanalytical Method Validation for ANDA/DMF

Bezafibrate Acyl Glucuronide is the definitive reference standard for developing and validating LC-MS/MS assays to quantify bezafibrate and its major metabolite in biological matrices. Its use is essential for establishing assay specificity, accuracy, and precision, particularly in demonstrating the absence of in-source fragmentation interference [1]. The provided Certificate of Analysis (CoA) with HPLC, MS, and NMR data ensures traceability and compliance with regulatory guidelines (FDA/EMA), a non-negotiable requirement for successful Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions .

Clinical Pharmacokinetic and DDI Studies

Accurate quantitation of Bezafibrate Acyl Glucuronide is critical for defining the pharmacokinetic profile and mass balance of bezafibrate, as the glucuronide represents approximately 20% of the excreted dose [1]. This standard is indispensable for clinical studies evaluating drug-drug interactions (DDIs) or the impact of renal impairment on drug clearance, where altered glucuronidation or metabolite accumulation can have significant clinical implications . Its use ensures that reported exposure metrics are accurate and not confounded by ex vivo degradation or analytical interference [2].

In Vitro Metabolism and Reaction Phenotyping

In early drug discovery or mechanistic studies, Bezafibrate Acyl Glucuronide serves as the authentic metabolite standard for UGT reaction phenotyping and enzyme kinetics assays. It is essential for calibrating assays that measure the formation of acyl glucuronides from bezafibrate in human liver microsomes or hepatocytes. Its use enables precise determination of kinetic parameters (Km, Vmax) and assessment of the potential for metabolic drug interactions involving UGT enzymes [1].

Stability Testing and Sample Handling Protocols

Due to the inherent lability of acyl glucuronides, this standard is required to develop and validate ex vivo sample stabilization protocols. By spiking the standard into biological matrices under various pH and temperature conditions, researchers can empirically determine the optimal stabilization strategy (e.g., immediate acidification, cold storage) to prevent hydrolysis and acyl migration, thereby ensuring the integrity of clinical study samples from collection to analysis [1].

Application
Selection Property
Validation Focus
ANDA Bioanalytical Validation
Certified reference standard with CoA and pharmacopeial traceability
Method specificity, accuracy, and interference assessment
Human PK & DDI Research
Metabolite-specific quantitation capability
Metabolic clearance profiling and exposure-response interpretation
In Vitro Metabolism Studies
Authentic metabolite for UGT reaction phenotyping
Enzyme kinetic parameter determination (Km, Vmax)
Ex Vivo Stabilization Protocols
Labile analyte handling and stability context
Stabilization condition optimization and matrix effect control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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